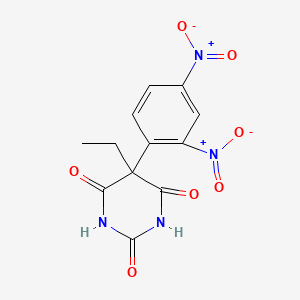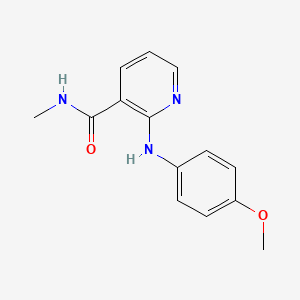![molecular formula C24H20S2Si B14491254 Diphenyl[bis(phenylsulfanyl)]silane CAS No. 64451-47-4](/img/structure/B14491254.png)
Diphenyl[bis(phenylsulfanyl)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[bis(phenylsulfanyl)]silane is an organosilicon compound characterized by the presence of phenyl and phenylsulfanyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl[bis(phenylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[bis(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Diphenyl[bis(phenylsulfanyl)]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of diphenyl[bis(phenylsulfanyl)]silane involves its ability to participate in various chemical reactions. The phenylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The silicon atom can also form stable bonds with other elements, facilitating the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: An organosilicon compound with two phenyl groups attached to silicon.
Phenylsilane: A simpler organosilicon compound with one phenyl group attached to silicon.
Uniqueness
Diphenyl[bis(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to simpler organosilicon compounds .
Propriétés
Numéro CAS |
64451-47-4 |
|---|---|
Formule moléculaire |
C24H20S2Si |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
diphenyl-bis(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H |
Clé InChI |
BZZDMNOHBXDNHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
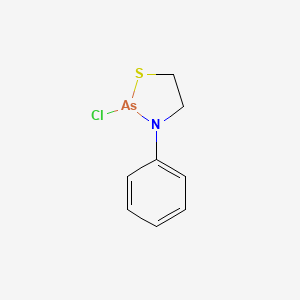
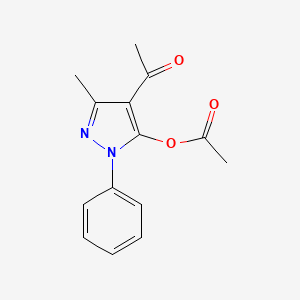
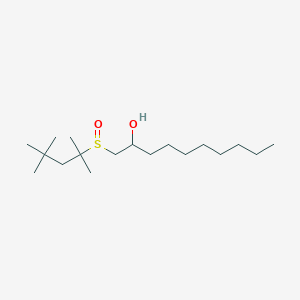
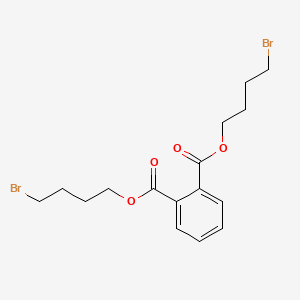
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
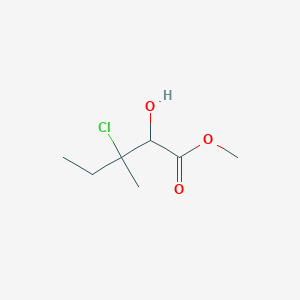

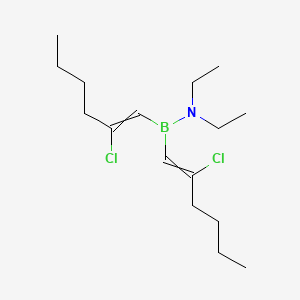
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
